molecular formula C11H10N2O2 B3306101 N-(3-aminophenyl)furan-3-carboxamide CAS No. 926212-87-5

N-(3-aminophenyl)furan-3-carboxamide

Cat. No.: B3306101
CAS No.: 926212-87-5
M. Wt: 202.21 g/mol
InChI Key: PJCAHHYYWBCYGX-UHFFFAOYSA-N
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Description

Contextualization of Furan-3-carboxamide (B1318973) Derivatives as Research Scaffolds

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities. acs.orgacs.org Specifically, the furan-3-carboxamide scaffold has been the subject of various research endeavors.

Studies have demonstrated that furan-3-carboxamide derivatives can be synthesized and have been evaluated for their potential as antimicrobial and antifungal agents. nih.gov The synthesis of these compounds often involves the reaction of a furan-3-carboxylic acid derivative with an appropriate amine. researchgate.net For instance, a general method for preparing furan-3-carboxamides involves the conversion of furan-3-carboxylic acid to its acyl chloride, which is then reacted with an arylamine. researchgate.net

Beyond their antimicrobial potential, furan carboxamides have also been utilized as model compounds to investigate complex chemical processes, such as the competition between different modes of indirect photochemistry. acs.org This highlights the versatility of the furan-3-carboxamide scaffold not only as a potential pharmacophore but also as a tool for fundamental chemical studies. The interest in this scaffold is further underscored by research into related structures like thiophene-3-carboxamide (B1338676) and coumarin-3-carboxamide derivatives, which have also shown biological activity. researchgate.netnih.gov

Table 1: Examples of Furan-3-Carboxamide Derivatives and Their Research Context

Derivative Type Research Focus Reference
General Furan-3-carboxamides Antimicrobial and antifungal activity nih.gov
Furanilides Models for environmental photochemistry studies acs.org
Anthra[2,3-b]furan-3-carboxamides Antitumor activity

Significance of Aminophenyl Moieties in Medicinal Chemistry and Compound Design

The aminophenyl group, an aniline (B41778) derivative, is a crucial component in the design of a multitude of biologically active compounds. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Amines are vital functional groups in medicinal chemistry as they can participate in hydrogen bonding as either donors or acceptors, and can be protonated to form ionic bonds with biological targets. stereoelectronics.org

Aromatic amines, such as the aminophenyl moiety, are substructures in a significant percentage of drug candidates. drugdiscoverytrends.com Their polarity and ability to interact with proteins and enzymes make them essential for biological activity. drugdiscoverytrends.com In drug design, the aminophenyl moiety is often incorporated to:

Serve as a key binding element: The amino group can form critical hydrogen bonds with receptor sites.

Act as a synthetic handle: It allows for further chemical modifications to optimize a compound's properties.

Influence solubility and other physicochemical properties: The basicity of the amino group can be modulated to improve a drug's absorption and distribution.

The importance of the aminophenyl moiety is evident in the development of various therapeutic agents, including kinase inhibitors for cancer therapy and novel imaging agents for positron emission tomography (PET). acs.orgresearchgate.net For example, N-(4-aminophenyl)-substituted benzamides have been synthesized as part of the quest for new VEGFR-2 inhibitors. researchgate.net The strategic placement of an aminophenyl group can be a deciding factor in the efficacy and selectivity of a drug candidate. Furthermore, prodrug strategies often target the amino group to enhance drug delivery and metabolic stability. nih.gov

Research Rationale and Focus on N-(3-aminophenyl)furan-3-carboxamide as a Subject of Investigation

The rationale for investigating this compound stems from the convergence of the promising biological potential of the furan-3-carboxamide scaffold and the established medicinal significance of the aminophenyl moiety. The combination of these two structural motifs in a single molecule creates a novel chemical entity with the potential for unique biological activities.

While specific, in-depth research dedicated solely to this compound is not extensively documented in publicly available literature, its existence as a research chemical is confirmed by its availability from various chemical suppliers. sigmaaldrich.com This indicates that it is being synthesized and is likely undergoing evaluation in academic or industrial research settings.

The investigation of this compound is a logical step in the exploration of new chemical space. The synthesis of related structures, such as N-(3-nitrophenylcarbamothioyl)furan-2-carboxamide, which can be a precursor to the amino-substituted compound, further supports the interest in this class of molecules. nih.gov Research on furan-2-carboxamide derivatives has also shown that modifications on the phenyl ring, including the introduction of amino groups, can lead to compounds with interesting antibiofilm activity. nih.gov

The study of this compound and its analogs could lead to the discovery of new compounds with potential applications in areas such as:

Antimicrobial and Antifungal Agents: Building upon the known activity of furan-3-carboxamide derivatives. nih.gov

Anticancer Agents: Leveraging the role of the aminophenyl moiety in the design of kinase inhibitors and other anticancer drugs. stereoelectronics.org

Molecular Probes and Imaging Agents: Utilizing the aminophenyl group for potential labeling in diagnostic applications. acs.org

Table 2: Physicochemical Properties of this compound

Property Value Source
CAS Number 926212-87-5 sigmaaldrich.com
Molecular Formula C₁₁H₁₀N₂O₂

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminophenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-9-2-1-3-10(6-9)13-11(14)8-4-5-15-7-8/h1-7H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCAHHYYWBCYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=COC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290308
Record name N-(3-Aminophenyl)-3-furancarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926212-87-5
Record name N-(3-Aminophenyl)-3-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926212-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminophenyl)-3-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N 3 Aminophenyl Furan 3 Carboxamide

Retrosynthetic Analysis and Precursor Identification for N-(3-aminophenyl)furan-3-carboxamide

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the amide bond (a C-N bond), as this is a common and reliable bond-forming reaction.

This disconnection, illustrated in the figure below, breaks the molecule into two key precursors:

An amine component: m-Phenylenediamine (B132917) (or benzene-1,3-diamine).

A carboxylic acid component: Furan-3-carboxylic acid.

Figure 1: Retrosynthetic Disconnection of this compound

graph TD
    A["this compound"] -->|Amide Disconnection| B["Furan-3-carboxylic acid"];
    A -->|Amide Disconnection| C["m-Phenylenediamine"];

To avoid potential side reactions, such as the formation of a bis-amide by reaction at both amino groups of m-phenylenediamine, a more controlled synthetic strategy often employs a precursor where one amine is protected or masked. A common approach involves using 3-nitroaniline (B104315) as the amine precursor. In this strategy, the amide bond is formed first, and the nitro group is subsequently reduced to the desired amino group in the final step of the synthesis. researchgate.net This approach enhances selectivity and typically leads to a cleaner product.

Therefore, the primary precursors identified for a practical synthesis are:

Furan-3-carboxylic acid

3-Nitroaniline (which is then reduced to the 3-amino group)

Optimized Synthetic Routes and Procedures for this compound Production

The production of this compound is centered around the efficient formation of an amide bond between its constituent precursors.

Condensation Reactions in Amide Bond Formation

The formation of the amide linkage is a condensation reaction where a molecule of water is eliminated. libretexts.org While direct heating of a carboxylic acid and an amine can form an amide, the reaction is often slow and requires high temperatures, which can degrade the product. acsgcipr.org To achieve higher yields and milder reaction conditions, the carboxylic acid is typically "activated". nih.gov

Common activation methods include:

Conversion to Acyl Chloride: Furan-3-carboxylic acid can be converted to the more reactive furan-3-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride reacts readily with the amine (e.g., 3-nitroaniline) to form the amide. researchgate.net

Use of Coupling Agents: Reagents such as carbonyldiimidazole (CDI) or a combination of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the direct coupling of the carboxylic acid and amine without isolating an intermediate. nih.govnih.gov For example, CDI activates the carboxylic acid to form a reactive acylimidazole intermediate, which then smoothly reacts with the amine. nih.gov

A plausible synthetic route starting from 3-nitroaniline is outlined below.

Scheme 1: Synthesis of this compound via a Nitro Intermediate

Catalyst Systems and Reaction Condition Optimization

Catalysts play a crucial role in both the amide formation and subsequent transformation steps.

For Amide Formation: While coupling agents are common, certain metal-based catalysts can promote direct amidation. For instance, titanium tetrachloride (TiCl₄) in a solvent like pyridine (B92270) can catalyze the direct condensation of carboxylic acids and amines at elevated temperatures (e.g., 85 °C), often providing the amide product in high purity. nih.govd-nb.info

For Nitro Group Reduction: The reduction of the nitro group in the N-(3-nitrophenyl)furan-3-carboxamide intermediate is almost universally achieved through catalytic hydrogenation. researchgate.net The most common and efficient catalyst system for this transformation is palladium on a carbon support (Pd/C) under an atmosphere of hydrogen gas (H₂). researchgate.net This reaction is typically performed at room temperature and pressure in a solvent like ethanol (B145695) or methanol.

Optimization of these reactions involves adjusting parameters such as temperature, solvent, reaction time, and catalyst loading to maximize yield and minimize impurities.

Purity and Yield Enhancement Techniques

Achieving high purity and yield is paramount in chemical synthesis. Key techniques include:

Use of Protecting Groups: As mentioned, using 3-nitroaniline instead of m-phenylenediamine is a form of protecting group strategy that prevents di-acylation and simplifies purification. researchgate.net

Reaction Monitoring: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are used to monitor the reaction's progress, ensuring it is stopped at the optimal time to maximize product formation and prevent degradation.

Purification Methods: After the reaction is complete, the crude product must be purified. Standard laboratory techniques include:

Recrystallization: Dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution.

Column Chromatography: Separating the desired compound from byproducts by passing the mixture through a column packed with a stationary phase like silica (B1680970) gel. nih.gov

Driving Equilibrium: For condensation reactions, removing the water byproduct can drive the reaction to completion and increase the yield. This can be accomplished using a Dean-Stark apparatus with a water-immiscible solvent or by adding a dehydrating agent. acsgcipr.org

Solid-Phase Synthetic Approaches for this compound Analogues

Solid-phase synthesis is a powerful methodology for the rapid generation of a large number of structurally related compounds, known as a chemical library. nih.govcaltech.edu This technique is highly applicable for creating analogues of this compound to explore structure-activity relationships.

The general process involves:

Attachment to Resin: One of the molecular fragments is covalently attached to an insoluble polymer bead (the solid support or resin). For instance, a derivative of 3-aminobenzoic acid could be anchored to a Rink amide resin. mdpi.com

Sequential Reactions: The resin-bound fragment is then treated with reagents in solution to build the molecule step-by-step. In this case, furan-3-carboxylic acid would be coupled to the resin-bound amine.

Washing: After each step, the resin is washed to remove excess reagents and byproducts, which greatly simplifies purification.

Cleavage: Once the synthesis is complete, the final molecule is cleaved from the solid support, yielding the purified product. nih.gov

This approach allows for a "mix-and-match" strategy where a single resin-bound core can be reacted with a diverse set of building blocks (e.g., various substituted furan (B31954) carboxylic acids) in parallel reactors to efficiently produce a library of analogues. caltech.edu

Chemical Derivatization Strategies for the this compound Core

The structure of this compound offers multiple points for chemical modification to generate novel derivatives. The primary sites for derivatization are the free amino group on the phenyl ring and the furan ring itself.

Table 1: Derivatization Strategies for the this compound Scaffold

Derivatization Site Reaction Type Reagents and Conditions Potential Products
Aminophenyl Ring (-NH₂) Acylation Acyl chlorides or carboxylic acids + coupling agents (e.g., HATU, DIPEA) Diverse amide derivatives researchgate.net
Sulfonylation Sulfonyl chlorides in the presence of a base Sulfonamide derivatives
Urea/Thiourea Formation Isocyanates or isothiocyanates Phenylurea or phenylthiourea (B91264) derivatives researchgate.net
Alkylation Alkyl halides with a base N-alkylated or N,N-dialkylated derivatives
Furan Ring Electrophilic Substitution Brominating agents (e.g., NBS) or nitrating agents Halogenated or nitrated furan rings
Lithiation/Electrophilic Quench n-Butyllithium followed by an electrophile (e.g., aldehyde, alkyl halide) Substituted furan rings at various positions mdpi.com

| Amide Linkage (-NH-) | N-Alkylation | Strong base (e.g., NaH) followed by an alkyl halide | N-alkylated amide core nih.gov |

The free primary amine on the phenyl ring is particularly reactive and serves as a versatile handle for introducing a wide array of functional groups. nih.govrowan.edu For example, coupling this amine with different carboxylic acids would yield a library of bis-amide compounds. Similarly, the furan ring can be functionalized, or pre-functionalized furan-3-carboxylic acids can be used in the initial synthesis to introduce diversity. nih.gov These derivatization strategies allow chemists to systematically modify the molecule's properties.

Modifications at the Aminophenyl Moiety for Structure-Activity Relationship (SAR) Studies

The aminophenyl group of this compound serves as a crucial interaction domain, and its modification can significantly impact a compound's potency and selectivity. The primary amino group offers a versatile handle for a variety of chemical transformations, allowing for a thorough exploration of the SAR.

Derivatization of the amino group can modulate the basicity and hydrogen-bonding potential of the molecule. For instance, acylation of the amine to form secondary amides or sulfonamides introduces different steric and electronic properties. In a series of diarylamine-guided carboxamide derivatives, the nature of the substituent on the phenyl ring was found to be critical for biological activity. For example, the introduction of a trifluoromethyl group, a strong electron-withdrawing group, has been shown to enhance the potency of some kinase inhibitors. nih.govfrontiersin.org This is often attributed to the alteration of the electronic environment of the phenyl ring, which can influence binding to the target protein.

Furthermore, the position of substituents on the aminophenyl ring is a key determinant of activity. Studies on related scaffolds, such as N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, have demonstrated that the placement of electron-withdrawing or -donating groups can switch the activity profile of the compound. For instance, compounds bearing a cyano group at specific positions were found to decrease FOXM1 protein levels, whereas those with trifluoromethyl, methyl, or nitro groups at the same position were inactive. drughunter.com This highlights the sensitivity of the binding pocket to the electronic and steric nature of the substituents.

The amino group itself can be relocated around the phenyl ring to probe the spatial requirements of the binding site. The metabolic stability of aniline-containing compounds is also a consideration, as they can be susceptible to oxidative metabolism. u-tokyo.ac.jp Therefore, modifications that block potential sites of metabolism, such as the introduction of fluorine atoms, are a common strategy in drug design.

Modification Rationale Potential Impact on Activity Reference Example
Acylation of the amino groupIntroduce H-bond acceptors/donors, alter electronicsModulation of target binding affinity and selectivityDiarylamine-guided carboxamides frontiersin.org
Introduction of EWG/EDGModulate electronic properties of the phenyl ringEnhancement or loss of potency depending on the targetN-Phenylthieno[2,3-b]pyridine-2-carboxamides drughunter.com
Relocation of the amino groupProbe spatial requirements of the binding pocketAltered binding orientation and affinityGeneral SAR principle
Introduction of fluorineBlock metabolic hotspots, alter pKaImproved metabolic stability and bioavailabilityGeneral drug design strategy u-tokyo.ac.jp

Substitutions and Structural Variations on the Furan Ring System

The furan ring itself can be considered a bioisostere for other aromatic systems, and its replacement with other five-membered heterocycles like thiophene (B33073) or pyrazole (B372694) can lead to compounds with altered biological activities and physicochemical properties. researchgate.netnih.gov For instance, in a study of furamidine (B1674271) analogs, replacement of the furan moiety with thiophene or selenophene (B38918) resulted in compounds with strong DNA minor groove binding and potent antiprotozoal activity. nih.gov

Substituents on the furan ring can also be varied to probe for additional binding interactions. The introduction of small alkyl or aryl groups at the 2- or 5-position of the furan can explore hydrophobic pockets within the target's binding site. In a series of substituted phenylfuranylnicotinamidines, various substitutions on the phenyl group attached to the furan ring led to a range of antimicrobial and antiproliferative activities. nih.gov For example, difluoro and dimethoxy substitutions on the phenyl ring appended to the furan resulted in potent compounds. nih.gov

The synthesis of furan-3-carboxamides can be achieved through various routes, including the aromatization of dihydrofuran precursors followed by amidation. nih.gov This allows for the introduction of a diverse range of substituents on the furan ring prior to the coupling with the aminophenyl moiety.

Modification Rationale Potential Impact on Activity Reference Example
Replacement of furan ringBioisosteric replacement to modulate propertiesAltered biological activity and physicochemical profileFuramidine analogs nih.gov
Substitution at C2/C5 of furanExplore hydrophobic pockets in the binding siteEnhanced potency through additional interactionsSubstituted phenylfuranylnicotinamidines nih.gov
Introduction of polar groupsIntroduce hydrogen bonding interactionsImproved solubility and/or target affinityGeneral SAR principle

Isosteric Replacements and Bioisosteric Modifications of the Amide Linkage

The amide bond is a central feature of the this compound scaffold, providing structural rigidity and key hydrogen bonding interactions. However, amide bonds can be susceptible to enzymatic cleavage, leading to poor metabolic stability. drughunter.com Bioisosteric replacement of the amide bond is a widely used strategy in medicinal chemistry to address this liability while maintaining or improving biological activity. drughunter.comnih.govcambridgemedchemconsulting.com

A variety of functional groups can serve as amide bioisosteres, each with its own unique geometric and electronic properties. drughunter.comnih.gov Heterocyclic rings are common amide mimics. For example, 1,2,3-triazoles have been successfully used to replace amide bonds, resulting in compounds with improved metabolic stability. chemrxiv.org Oxadiazoles (both 1,2,4- and 1,3,4-isomers) are another class of heterocycles that can mimic the planar and dipolar nature of the amide bond, often leading to enhanced pharmacological profiles. nih.gov

In some cases, simpler modifications such as the introduction of a trifluoroethylamine group in place of the amide can increase metabolic stability by shielding the bond from proteolysis and modulating the basicity of the adjacent amine. drughunter.com The choice of the appropriate bioisostere is highly context-dependent and requires careful consideration of the specific interactions the amide bond makes with its target. drughunter.com

Amide Bioisostere Key Features Potential Advantages Reference Example
1,2,3-Triazole5-membered heterocycleImproved metabolic stability, acts as H-bond acceptor/donorDopamine D4 receptor ligands chemrxiv.org
1,2,4-Oxadiazole5-membered heterocycleMimics planarity and dipole of amide, improved stabilityGeneral amide bioisostere nih.gov
1,3,4-Oxadiazole5-membered heterocycleMimics planarity and dipole of amide, improved stabilityGeneral amide bioisostere nih.gov
TrifluoroethylamineNon-heterocyclic mimicEnhanced metabolic stability, reduced amine basicityGeneral amide bioisostere drughunter.com

Subject: Generate English Article focusing solely on the chemical Compound “this compound”

Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the preclinical biological activity of the chemical compound this compound. Searches conducted using the compound name and its CAS number (926212-87-5) did not yield any studies detailing its antimicrobial, anticancer, or antiparasitic properties as outlined in the requested article structure.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for the specified sections and subsections. The compound is listed in chemical supplier catalogs, confirming its existence, but no research on its biological activity appears to be published.

Preclinical Biological Activity Profiling of N 3 Aminophenyl Furan 3 Carboxamide in Vitro & Ex Vivo Studies

Anticancer Activity Profiling in Established Cancer Cell Lines (In Vitro)

Induction of Apoptosis and Necrosis in Cancer Cells

The potential of furan-carboxamide derivatives to induce programmed cell death, or apoptosis, in cancer cells has been a subject of investigation. While direct studies on N-(3-aminophenyl)furan-3-carboxamide are limited in the public domain, research on structurally related compounds provides insight into the pro-apoptotic potential of this chemical class. For instance, a series of novel quinoline-3-carboxamide (B1254982) derivatives were synthesized and evaluated for their ability to trigger apoptosis in hepatocellular carcinoma (HepG2) cells. nih.govresearchgate.net One potent derivative, compound 10i , demonstrated a significant increase in both early and late-stage apoptosis in HepG2 cells when administered at its IC₅₀ concentration. nih.govresearchgate.net This pro-apoptotic activity was further substantiated by the elevated expression of key apoptotic markers, Bax and Caspase-7, and a notable reduction in the expression of the VEGFR-2 gene, which is often implicated in cancer cell survival and proliferation. nih.govresearchgate.net

Similarly, carbamothioyl-furan-2-carboxamide derivatives have been explored for their anti-cancer properties. nih.gov These studies often utilize cell viability assays, such as the MTT assay, to screen for cytotoxic effects against various cancer cell lines. nih.gov For example, one derivative showed significant anti-cancer activity against hepatocellular carcinoma cells at a concentration of 20 μg/mL. nih.govresearchgate.net While these findings highlight the potential of the broader furan-carboxamide scaffold in cancer therapy, further specific research is required to determine the precise mechanisms and efficacy of this compound in inducing apoptosis and necrosis in different cancer cell types.

Anti-inflammatory and Immunomodulatory Potentials (In Vitro)

The anti-inflammatory and immunomodulatory properties of compounds containing the furan-carboxamide moiety are of significant interest. These activities are crucial for managing immune-mediated inflammatory diseases.

Modulation of Inflammatory Mediators in Cell-Based Assays

In vitro studies on related compounds, such as the natural coumarin (B35378) braylin (B15695), have demonstrated the ability to suppress inflammatory responses in activated macrophages. nih.gov Braylin was shown to reduce the production of key inflammatory mediators, including nitrite, interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in J774 cells and peritoneal exudate macrophages stimulated with lipopolysaccharide (LPS) and interferon-γ (IFN-γ). nih.gov This suppressive activity was observed to be concentration-dependent. nih.gov The mechanism of action for braylin's anti-inflammatory effects is believed to involve, at least in part, the activation of the glucocorticoid receptor (GR) and a significant reduction in NF-κB dependent transcriptional activity. nih.gov

Although direct data for this compound is not available, the findings for braylin suggest that the furan-carboxamide scaffold may contribute to the modulation of inflammatory pathways. nih.gov Further cell-based assays are necessary to elucidate the specific effects of this compound on the production of inflammatory cytokines and other mediators.

Effects on Immune Cell Function (Ex Vivo)

The investigation into the effects of furan-carboxamide derivatives on immune cell function ex vivo is an emerging area of research. While specific data on this compound is not yet available, studies on other immunomodulatory agents provide a framework for future research. For instance, the development of photoswitchable CAR-T cells, which can be regulated in vitro and in vivo, highlights the potential for precise control over immune cell activity. nih.gov This level of control is a significant goal in immunotherapy to minimize off-target effects. nih.gov

Future ex vivo studies on this compound could involve isolating primary immune cells and assessing the compound's impact on their proliferation, differentiation, and effector functions. Such research would be invaluable in determining its potential as an immunomodulatory agent.

Other Investigational Biological Activities (e.g., Antioxidant Activity) (In Vitro)

The antioxidant potential of chemical compounds is frequently evaluated through in vitro assays that measure their ability to scavenge free radicals.

The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used colorimetric method to assess antioxidant activity. nih.govnih.gov This method is valued for its accuracy, ease of use, and cost-effectiveness in screening for general antioxidant capabilities. nih.gov Studies on 3-carboxycoumarin derivatives, which share structural similarities with furan-carboxamides, have utilized the DPPH assay to quantify their radical scavenging activity. nih.gov

Research on various plant extracts and synthesized compounds has demonstrated the importance of antioxidant activity in mitigating oxidative stress, which is linked to numerous diseases. mdpi.commdpi.com For example, the antioxidant activities of defatted walnut kernel extract have been shown to be significant in both in vitro and in vivo models. mdpi.com Similarly, isoxazole (B147169) derivatives have been evaluated for their in vitro antioxidant potential, with the most potent compounds selected for further in vivo assessment. nih.gov

While specific data on the antioxidant activity of this compound is not detailed in the currently available literature, the established antioxidant properties of related heterocyclic compounds suggest that this would be a worthwhile area for future investigation.

Advanced Analytical and Structural Characterization Techniques in N 3 Aminophenyl Furan 3 Carboxamide Research

Spectroscopic Analysis for Structural Elucidation of N-(3-aminophenyl)furan-3-carboxamide and its Derivativesrsc.orgrsc.orgnih.govresearchgate.netchemicalbook.com

Spectroscopic techniques are fundamental in determining the molecular structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, scientists can piece together its atomic connectivity and identify its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)rsc.orgresearchgate.netchemicalbook.comipb.pt

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the protons on the furan (B31954) and phenyl rings exhibit characteristic chemical shifts in the aromatic region (typically δ 6.0-8.5 ppm). For instance, in a related compound, N-phenyl-2-furancarboxamide, the furan protons appear at δ 6.58, 7.27, and 7.54 ppm, while the phenyl protons are observed between δ 7.17 and 7.67 ppm. rsc.org The protons of the amine (-NH₂) and amide (-NH-) groups would appear as distinct signals, with their chemical shifts influenced by solvent and concentration. For example, the amine protons in 3-aminobenzamide (B1265367) appear at δ 5.21 ppm in DMSO-d₆. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbonyl carbon of the amide group is typically found in the δ 160-170 ppm range. Carbons within the aromatic phenyl ring and the heterocyclic furan ring would produce a cluster of signals between approximately δ 100-150 ppm. researchgate.net

Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the final structure. ipb.pt COSY identifies proton-proton couplings within the same ring system, while HMBC reveals longer-range couplings between protons and carbons, linking the furan ring, the amide group, and the aminophenyl moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual values may vary.

Atom Type Nucleus Predicted Chemical Shift (ppm) Rationale / Comparison Compound
Furan Protons ¹H 6.5 - 8.0 Based on furan and N-phenyl-2-furancarboxamide data. rsc.orgorganicchemistrydata.org
Phenyl Protons ¹H 6.7 - 7.8 Based on 3-aminobenzamide and substituted phenyl compounds. researchgate.netchemicalbook.com
Amide Proton (N-H) ¹H ~8.0 - 10.0 Highly dependent on solvent; typical for secondary amides. rsc.org
Amine Protons (NH₂) ¹H ~5.0 - 5.5 Based on 3-aminobenzamide. chemicalbook.com
Furan Carbons ¹³C 110 - 150 Typical range for furan carbons. researchgate.net
Phenyl Carbons ¹³C 115 - 148 Typical range for substituted benzene (B151609) rings. researchgate.net

Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Weight and Fragmentation Analysisnih.govbiosynth.comchemcd.comnih.gov

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₁₁H₁₀N₂O₂ and a monoisotopic molecular weight of 202.21 g/mol . biosynth.comchemcd.com In a typical mass spectrum, the molecule would be ionized, often by protonation, to generate a molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 203.22.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition to within a few parts per million, distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. nih.govnih.gov This hyphenated technique is used to analyze the compound in complex mixtures, confirming its presence and purity while simultaneously providing molecular weight information. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further be used to verify the structure by identifying characteristic fragments resulting from the cleavage of the amide bond or the furan ring.

Table 2: Molecular Identity of this compound

Property Value Source
Molecular Formula C₁₁H₁₀N₂O₂ biosynth.comchemcd.com
Molecular Weight 202.21 g/mol biosynth.comchemcd.comchemscene.com

Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.netvscht.czlibretexts.orgpressbooks.pub

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) group are expected to appear in the region of 3100-3500 cm⁻¹. pressbooks.pubcopbela.org Specifically, primary amines typically show two bands in this region, while secondary amides show one. pressbooks.pub A strong, prominent absorption band corresponding to the carbonyl (C=O) stretching of the amide group (Amide I band) would be visible around 1640-1680 cm⁻¹. mdpi.comresearchgate.net The N-H bending vibration of the amide (Amide II band) typically appears near 1550 cm⁻¹. mdpi.com

Other significant peaks include C-H stretching from the aromatic and furan rings (above 3000 cm⁻¹), C=C stretching vibrations from these rings (1400-1600 cm⁻¹), and C-N stretching vibrations (1250-1335 cm⁻¹). researchgate.netvscht.czlibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Source
Amine & Amide N-H Stretch 3100 - 3500 researchgate.netpressbooks.pub
Aromatic & Furan =C-H Stretch 3000 - 3100 vscht.czlibretexts.org
Amide (Amide I) C=O Stretch 1640 - 1680 copbela.orgmdpi.com
Aromatic & Furan C=C Stretch 1400 - 1600 libretexts.orgpressbooks.pub
Amide (Amide II) N-H Bend ~1550 mdpi.com

Crystallographic Studies (X-ray Diffraction) for Solid-State Structure Determinationresearchgate.net

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. While no specific crystal structure for this compound is available in the searched literature, the technique's application to related amide structures demonstrates its utility. researchgate.net

Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles. This information would unambiguously confirm the molecular geometry and the planarity of the furan and phenyl rings. Furthermore, it would reveal details about the crystal packing, including intermolecular interactions such as hydrogen bonding involving the amine and amide groups, which are crucial for understanding the compound's solid-state properties.

Chromatographic Methodologies for Purity Assessment and Isolationrsc.org

Chromatographic techniques are essential for the separation, isolation, and purity verification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysisrsc.org

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for quantitative analysis. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

In a study analyzing a series of related compounds, specific HPLC conditions were used to determine chemical purity. rsc.org By monitoring the column effluent with a UV detector, typically at 254 nm, a chromatogram is produced where the area of the peak corresponding to the compound is proportional to its concentration. Purity is determined by the percentage of the main peak area relative to the total area of all peaks. For a closely related furan carboxamide derivative, a purity of 97.5% was determined using the conditions outlined below. rsc.org

Table 4: Example HPLC Conditions for Purity Analysis of Furan Carboxamide Derivatives

Parameter Condition 1 Condition 2
System Jasco PU-1580 HPLC Jasco PU-1580 HPLC
Column Ascentis® C-18 (5µm, 4.6 x 250 mm) Ascentis® C-18 (5µm, 4.6 x 250 mm)
Mobile Phase 75% Methanol / H₂O 60% Acetonitrile / H₂O
Mode Isocratic Isocratic
Flow Rate 1.0 mL/min 1.0 mL/min
Detector UV-Vis (254 nm) UV-Vis (254 nm)
Retention Time 5.8 min 6.7 min
Purity (Area %) 97.5% 98.2%

Data derived from a study on related furan carboxamides. rsc.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical method employed to monitor the progress of chemical reactions. In the synthesis of this compound, TLC is utilized to track the conversion of starting materials to the final product. This is achieved by spotting a small aliquot of the reaction mixture onto a TLC plate at various time intervals.

The synthesis of related furan-3-carboxamide (B1318973) derivatives often involves the reaction of a furan-3-carboxylic acid derivative with an appropriate amine. nih.gov For instance, the synthesis of various N-aryl-furan-3-carboxamides has been reported, where the progress of the amidation reaction would be monitored by TLC. researchgate.net A suitable solvent system, or eluent, is chosen to achieve a clear separation between the starting materials (e.g., furan-3-carbonyl chloride and 3-phenylenediamine) and the desired product, this compound.

The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel coated on the TLC plate) and the mobile phase (the eluent). The less polar compounds generally travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the stationary phase and thus have lower Rf values. By comparing the spots of the reaction mixture with those of the starting materials, chemists can visually assess the consumption of reactants and the formation of the product. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression and completion of the reaction.

While specific Rf values are highly dependent on the exact TLC plate and solvent system used, a hypothetical scenario for monitoring the synthesis of this compound is presented in the table below.

Table 1: Hypothetical TLC Data for Monitoring the Synthesis of this compound

CompoundStarting Material 1 (Furan-3-carbonyl chloride)Starting Material 2 (3-Phenylenediamine)Product (this compound)
Hypothetical Rf Value 0.850.300.60
Solvent System Ethyl acetate/Hexane (1:1)Ethyl acetate/Hexane (1:1)Ethyl acetate/Hexane (1:1)
Note: These values are for illustrative purposes only and would need to be determined experimentally.

Elemental Analysis for Empirical Formula Confirmation

Following the successful synthesis and purification of this compound, elemental analysis is a critical step to confirm its empirical formula. This technique provides the mass percentages of the individual elements present in the compound, which are then compared with the theoretically calculated values based on the proposed molecular formula.

The molecular formula for this compound is C₁₁H₁₀N₂O₂. biosynth.com Based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), the theoretical elemental composition can be calculated.

The confirmation of the empirical formula through elemental analysis provides strong evidence for the successful synthesis of the target compound. Any significant deviation between the found and calculated values would suggest the presence of impurities or an incorrect structural assignment.

Table 2: Elemental Analysis Data for this compound

ElementTheoretical %Found % (Hypothetical)
Carbon (C)65.3465.30
Hydrogen (H)4.984.95
Nitrogen (N)13.8513.81
Oxygen (O)15.8215.94
Note: "Found %" values are hypothetical and represent typical experimental results that would be considered acceptable for formula confirmation.

Future Research Directions and Translational Perspectives for N 3 Aminophenyl Furan 3 Carboxamide Preclinical Research Trajectory

Exploration of Novel Biological Targets and Therapeutic Areas

The N-(3-aminophenyl)furan-3-carboxamide scaffold has demonstrated activity across a range of biological systems, suggesting its potential extends beyond currently identified targets. Future research should focus on systematically exploring new molecular targets and, consequently, new therapeutic applications.

Initial studies have shown that various furan-2-carboxamide derivatives possess significant anticancer and antimicrobial properties. mdpi.com For instance, certain derivatives have shown potent antiproliferative activity against a panel of human cancer cell lines, including liver (HepG2, Huh-7) and breast (MCF-7) cancer. mdpi.comnih.gov A key mechanism identified for some furan-2-carboxamide derivatives is the stabilization of microtubules, which leads to cell cycle arrest and apoptosis in cancer cells. nih.gov This makes microtubules a critical druggable target for this class of compounds. nih.gov

Beyond oncology, the aryl hydrocarbon receptor (AHR) has emerged as another potential target. nih.gov Carboxamide derivatives have been shown to activate AHR signaling, which plays a role in regulating epidermal differentiation, suggesting a therapeutic potential in inflammatory skin diseases like atopic dermatitis. nih.gov Furthermore, the furan-2-carboxamide structure has been investigated as a bioisosteric replacement for the furanone ring in developing agents that combat bacterial biofilm formation by targeting quorum sensing receptors like LasR. nih.gov

The antitubercular potential of this scaffold is also an area ripe for exploration. Hybrid molecules incorporating the furan-carboxamide moiety have shown inhibitory activity against Mycobacterium tuberculosis, potentially through a multi-target mechanism. researchgate.net Given the diversity of observed effects, a comprehensive target deconvolution and validation strategy, using techniques such as chemical proteomics and genetic screening, is warranted to uncover novel mechanisms of action and expand the therapeutic utility of this scaffold.

Table 1: Potential Biological Targets and Therapeutic Areas for Furan-Carboxamide Derivatives

Therapeutic Area Potential Biological Target(s) Observed In Vitro Effect Reference(s)
Oncology Microtubules Stabilization, leading to G2/M arrest and apoptosis. nih.gov
P-glycoprotein (P-gp) Inhibition of efflux pump, overcoming multidrug resistance. researchgate.net
PI3Kα Inhibition of kinase activity. mdpi.com
FLT3 and CDK kinases Dual inhibition, antiproliferative activity in leukemia cells. nih.gov
Infectious Diseases Bacterial Cell Components Inhibition of bacterial and fungal growth. mdpi.com
LasR (Quorum Sensing) Reduction of biofilm formation in P. aeruginosa. nih.gov
Mycobacterium tuberculosis targets Inhibition of mycobacterial growth. researchgate.net

| Dermatology | Aryl Hydrocarbon Receptor (AHR) | AHR signaling activation, restoration of epidermal differentiation proteins. | nih.gov |

Rational Design of this compound-Based Ligands for Enhanced Selectivity and Potency

Rational drug design is crucial for optimizing the therapeutic index of lead compounds. For the this compound scaffold, future efforts should focus on systematic structure-activity relationship (SAR) studies to enhance target selectivity and potency.

SAR studies have already demonstrated that the biological activity of furan-carboxamide derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. nih.gov For example, in a series of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) analogs, the amide linkage was found to be crucial for potency, and specific substitutions on the phenyl ring strongly influenced antibacterial activity against Ralstonia solanacearum. nih.gov Similarly, the development of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as PKMYT1 inhibitors for breast cancer treatment highlighted how structure-based design can yield compounds with excellent potency and selectivity over related kinases like WEE1. nih.gov

The design process can leverage key structural insights. For instance, incorporating a pyrimidine-fused heterocycle at the 4-position of a related pyrazole-3-carboxamide scaffold was critical for achieving dual inhibition of FLT3 and CDK kinases. nih.gov In another example, modifying the benzamide (B126) motif in 2,5-disubstituted furan (B31954) derivatives led to the discovery of a potent P-glycoprotein inhibitor that could reverse multidrug resistance in cancer cells. researchgate.net

Future design strategies should employ computational modeling to predict how modifications will affect binding affinity and selectivity. By systematically altering substituents on both the aminophenyl and furan rings of this compound, researchers can fine-tune the molecule's electronic and steric properties to optimize interactions with the target's binding site. This approach will be instrumental in developing next-generation ligands with superior pharmacological profiles.

Table 2: Structure-Activity Relationship (SAR) Insights for Furan-Carboxamide Analogs

Scaffold/Derivative Class Structural Modification Impact on Activity/Selectivity Reference(s)
N-(4-phenylthiazol-2-yl) nicotinamides Substituents on the phenyl ring Strongly influenced biological activity. nih.gov
1-H-pyrazole-3-carboxamides Incorporation of a pyrimidine-fused heterocycle Critical for potent FLT3 and CDK inhibition. nih.gov
Benzo[b]furan-7-carboxamides Construction of the benzo[b]furan skeleton Significantly enhanced serotonin (B10506) 5-HT4 receptor agonist activity. nih.gov
2,5-disubstituted furans N-phenylbenzamide pharmacophore Important for P-glycoprotein inhibitory activity. researchgate.net

Development of Advanced In Vitro and In Silico Models for Efficacy Prediction

To improve the translation of preclinical findings to clinical success, it is imperative to move beyond traditional 2D cell culture assays. The development and implementation of advanced in vitro and in silico models are essential for more accurately predicting the efficacy of this compound derivatives in a physiological context.

In vitro research has relied on a panel of cancer cell lines to determine antiproliferative activity, but these models often lack the complexity of a tumor microenvironment. mdpi.comnih.gov Advanced models such as 3D spheroids, organoids, and organ-on-a-chip (OOC) systems can provide deeper insights into drug efficacy and cellular effects. mdpi.com OOC technology, for example, can model complex organ functions and physiological interactions, offering a more robust platform for assessing drug candidates. mdpi.com For instance, a gut-liver-on-a-chip could be used to predict the metabolism and potential hepatotoxicity of furan-carboxamide derivatives simultaneously.

In silico models are equally critical for streamlining the discovery process. Molecular docking studies have been successfully used to predict the binding modes of furan-carboxamide derivatives with their target proteins, such as the LasR receptor in P. aeruginosa and various antitubercular targets. nih.govresearchgate.net These computational methods help elucidate the structural basis for activity and guide the rational design of more potent analogs. springernature.com Future work should focus on developing and validating more sophisticated predictive models, such as multi-target Quantitative Structure-Activity Relationship (mt-QSAR) models, which can analyze the effect of chemical structure on activity across multiple targets simultaneously. nih.gov

Table 3: Advanced Models for Efficacy Prediction

Model Type Application in Furan-Carboxamide Research Advantages Reference(s)
Advanced In Vitro Models
3D Spheroids/Organoids Efficacy testing in a more physiologically relevant tumor microenvironment. Mimics cell-cell interactions, nutrient gradients, and drug penetration challenges of solid tumors. mdpi.com
Organ-on-a-Chip (OOC) Simulating organ-level responses and multi-organ interactions to predict efficacy and ADMET properties. Provides greater insight into human physiology and can reduce reliance on animal models. mdpi.com
In Silico Models
Molecular Docking Predicting binding affinity and orientation of ligands within the active site of a target protein. Guides rational drug design and helps explain observed SAR. nih.govresearchgate.netspringernature.com

Investigation into Multi-Target Drug Design Strategies Utilizing the this compound Scaffold

Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs less effective. The concept of multi-target drug design, or polypharmacology, aims to create single molecules that can modulate several targets simultaneously, offering a potentially more effective therapeutic approach. springernature.comnih.gov

The this compound scaffold is an attractive starting point for developing multi-target ligands due to its demonstrated ability to interact with diverse biological targets. Research has already shown that derivatives can be engineered for multi-target activity. For example, a series of 1-H-pyrazole-3-carboxamide derivatives were designed to act as potent inhibitors of both FLT3 and CDK kinases, which are both implicated in acute myeloid leukemia. nih.gov Similarly, furan-based derivatives have been designed to dually inhibit P-glycoprotein (P-gp) and BCRP, two key efflux transporters responsible for multidrug resistance in cancer. researchgate.net

Future research should systematically explore the potential of the this compound scaffold in multi-target drug design. This involves identifying synergistic target combinations for specific diseases and then using structure-based and computational approaches to design molecules with the desired polypharmacological profile. For example, combining microtubule stabilization with the inhibition of a key signaling kinase could offer a powerful synergistic effect in oncology. The versatility of the furan-carboxamide core provides a robust framework for linking different pharmacophores to achieve balanced activity against multiple targets. researchgate.netspringernature.com

Integration of Cheminformatics and Artificial Intelligence in this compound Research and Discovery

The fields of cheminformatics and artificial intelligence (AI), particularly machine learning (ML), are revolutionizing drug discovery. researchgate.netnih.gov Integrating these computational tools into the research and discovery pipeline for this compound can significantly accelerate the identification and optimization of novel drug candidates.

Cheminformatics plays a key role in managing and analyzing the vast chemical and biological data generated during drug discovery. nih.gov It enables the analysis of the chemical space populated by furan-carboxamide derivatives, comparison with other known drugs, and prediction of drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov For example, cheminformatics tools can be used to curate virtual libraries of novel this compound analogs for subsequent virtual screening.

AI and ML can take this a step further by building predictive models from existing data. nih.gov ML algorithms like support vector machines and artificial neural networks can be trained on SAR data to create robust QSAR models that predict the biological activity of new compounds. researchgate.netresearchgate.net These models can also be used for de novo drug design, generating novel molecular structures with desired properties. AI can help bridge the gap between in vitro assays and in vivo outcomes by creating more biorelevant predictive models that integrate multiple data types, including chemical structure, permeability, and metabolism. nih.gov By deploying AI, researchers can more efficiently prioritize which this compound derivatives to synthesize and test, saving time and resources while increasing the probability of discovering successful clinical candidates. nih.gov

Q & A

Q. Advanced

  • QSAR Models : Apply quantitative structure-activity relationship (QSAR) tools like ChemAxon or ACD/Labs to predict LogP. Calibrate models using experimental HPLC-derived LogP data (e.g., 2.57 for N-(3-aminophenyl)nicotinamide) .
  • Solvent Effects : Account for solvent polarity in MD simulations (e.g., water vs. octanol) to refine partition coefficient predictions .

What analytical techniques validate purity in synthesized batches?

Q. Basic

  • HPLC : Use C18 columns with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) at 1.0 mL/min. Purity ≥ 98% is typical for research-grade material .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at 213.090 Da for N-(3-aminophenyl)nicotinamide) .

How do steric effects influence crystallographic packing in carboxamide derivatives?

Q. Advanced

  • Torsional Angle Analysis : Steric hindrance from ortho-substituents (e.g., -CH₃) increases dihedral angles between furan and phenyl rings, reducing packing efficiency.
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···O vs. N–H···O) using CrystalExplorer. Derivatives with planar conformations exhibit higher crystal density (e.g., 1.45 g/cm³) .

What metabolic pathways are hypothesized for this compound?

Q. Advanced

  • Phase I Metabolism : Predominant cytochrome P450 (CYP3A4) oxidation of the furan ring to form γ-ketoenal intermediates.
  • Phase II Conjugation : Glucuronidation of the 3-aminophenyl group, confirmed via LC-MS/MS analysis of urinary metabolites in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.